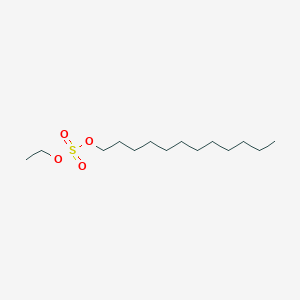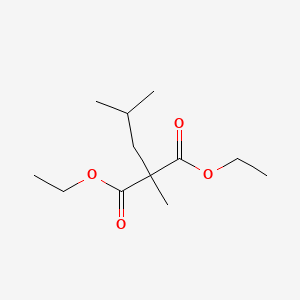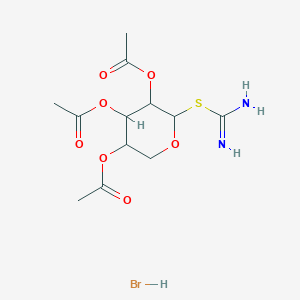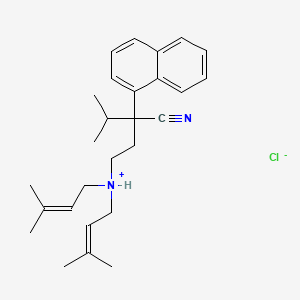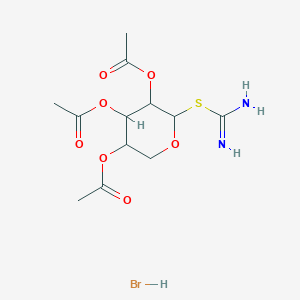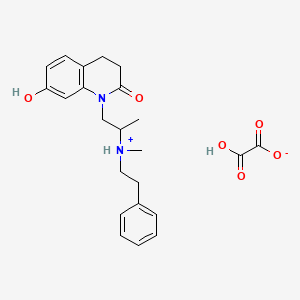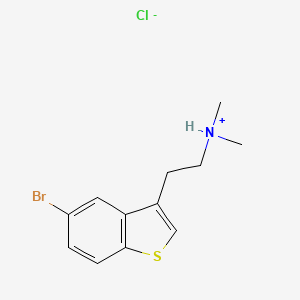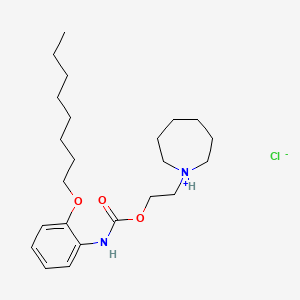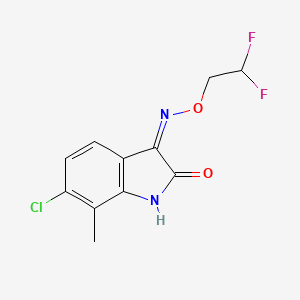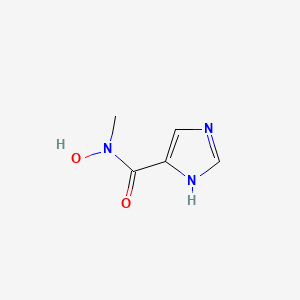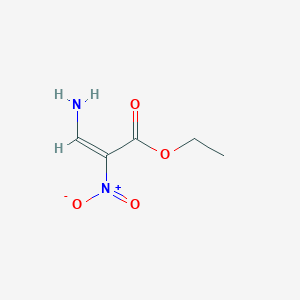![molecular formula C10H18O B13752531 2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It is a decahydro derivative of naphthalenol, which means it is a fully hydrogenated form of naphthalenol. This compound is also known by other names such as decahydro-2-naphthol and 2-decalol .
Preparation Methods
The preparation of 2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthol under high pressure and temperature conditions in the presence of a suitable catalyst such as palladium or platinum . Industrial production methods may involve continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] can yield naphthoquinones, while reduction can produce various decahydro derivatives .
Scientific Research Applications
2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and antioxidant properties . In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities . In industry, it is used as an intermediate in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation .
Comparison with Similar Compounds
2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] can be compared with other similar compounds such as 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-, [2R-(2alpha,4aalpha,8abeta)] and 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)- . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of 2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)] lies in its specific stereochemistry and the presence of a hydroxyl group at the 2-position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9-,10-/m0/s1 |
InChI Key |
UPMAOXLCTXPPAG-GUBZILKMSA-N |
Isomeric SMILES |
C1CC[C@H]2C[C@H](CC[C@@H]2C1)O |
Canonical SMILES |
C1CCC2CC(CCC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


